DAPTOMYCIN -

DAPTOMYCIN

Catalog Number: EVT-7972050
CAS Number:
Molecular Formula: C72H101N17O26
Molecular Weight: 1620.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Daptomycin is an intravenously administered, broad spectrum antibiotic used to treat complex skin and tissue infections, endocarditis and bacteremia. Daptomycin is associated with a low to modest rate of serum enzyme elevations during therapy, but is a very rare cause of clinically apparent liver injury.
Daptomycin is a semi-synthetic cyclic lipopeptide antibiotic isolated form the bacterium Streptomyces roseosporus with broad-spectrum antibiotic activity against Gram-positive bacteria. Daptomycin has a distinct mechanism of action, in which it binds to bacterial membrane and causes rapid depolarization of the cell membrane due to calcium-dependant potassium efflux; the loss of membrane potential leads to inhibition of DNA, RNA and protein synthesis, resulting in bacterial cell death. This agent does not penetrate the outer membrane of gram-negative bacteria.
A cyclic lipopeptide antibiotic that inhibits GRAM-POSITIVE BACTERIA.
Source and Classification

Daptomycin is derived from the fermentation of the soil bacterium Streptomyces roseosporus and was first discovered in the late 1980s. It belongs to the class of antibiotics known as lipopeptides, characterized by a peptide core linked to a lipid tail. This structural feature is crucial for its antibacterial activity, allowing it to interact with bacterial membranes effectively . Daptomycin is classified as a bactericidal antibiotic, primarily targeting aerobic and anaerobic Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis.

Synthesis Analysis

The synthesis of daptomycin has been a subject of extensive research due to its complex structure. Several methods have been developed:

These methods highlight the complexity of synthesizing daptomycin due to its non-proteinogenic amino acids and cyclic structure.

Molecular Structure Analysis

Daptomycin has a unique molecular structure characterized by a cyclic depsipeptide framework consisting of 13 amino acids and a lipid tail. The molecular formula is C27H47N9O5C_{27}H_{47}N_{9}O_{5}, with a molecular weight of approximately 1,505 Da. The structure includes two non-proteinogenic amino acids: kynurenine and 3-methylglutamic acid, which contribute to its biological activity . The cyclic nature is critical for its interaction with bacterial membranes.

Structural Features

  • Cyclic Backbone: The cyclic structure enhances stability and facilitates membrane interaction.
  • Lipid Tail: The lipid moiety allows daptomycin to insert into bacterial membranes, disrupting their integrity.
Chemical Reactions Analysis

Daptomycin undergoes several chemical reactions that are integral to its function:

  1. Formation of Lactone Bonds: The cyclic structure includes lactone bonds formed during the synthesis process.
  2. Interaction with Membranes: Daptomycin binds to calcium ions and interacts with phosphatidylglycerol in bacterial membranes, leading to membrane depolarization at high concentrations .
  3. Inhibition of Cell Wall Biosynthesis: Daptomycin impedes the incorporation of peptidoglycan into bacterial cell walls by inhibiting transpeptidases, which are essential for cross-linking peptidoglycan chains .
Mechanism of Action

The mechanism of action of daptomycin is multifaceted:

  • Membrane Depolarization: At higher concentrations, daptomycin induces membrane depolarization, which disrupts ion gradients essential for bacterial survival.
  • Inhibition of Cell Wall Synthesis: Daptomycin inhibits cell wall biosynthesis by preventing the incorporation of nascent peptidoglycan into cell walls through interference with transpeptidases and carboxypeptidases .
  • Calcium Dependency: The interaction with calcium ions is crucial for its activity; daptomycin's binding to calcium enhances its affinity for bacterial membranes.
Physical and Chemical Properties Analysis

Daptomycin exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in water and organic solvents like dimethyl sulfoxide.
  • Stability: Daptomycin is stable under acidic conditions but can degrade under alkaline conditions.
  • pH Sensitivity: Its activity can be influenced by pH levels; optimal activity occurs at physiological pH.

These properties are essential for its formulation as an injectable antibiotic used in clinical settings.

Applications

Daptomycin is primarily used in clinical settings for treating severe infections caused by Gram-positive bacteria, especially those resistant to other antibiotics:

  • Clinical Uses:
    • Treatment of complicated skin and skin structure infections.
    • Management of bacteremia and endocarditis caused by Staphylococcus aureus.
    • Effective against multi-drug resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) .
  • Research Applications:
    • Daptomycin analogues are being synthesized to explore structure-activity relationships (SAR) for developing next-generation antibiotics .
    • Studies investigating its mechanism have provided insights into bacterial resistance mechanisms and potential therapeutic strategies against resistant infections .
Biosynthetic Pathways & Genetic Engineering of Daptomycin

Nonribosomal Peptide Synthetase (NRPS) Assembly Line Mechanisms

Daptomycin is synthesized by a giant NRPS assembly line encoded within the dpt gene cluster (dptA, dptBC, dptD) of Streptomyces roseosporus. This enzymatic machinery operates via a thiotemplate mechanism, where three multimodular synthetases (DptA, DptBC, DptD) sequentially activate, modify, and condense 13 amino acid substrates into the cyclic lipopeptide backbone. Each module minimally contains an adenylation (A) domain for amino acid selection and activation, a peptidyl carrier protein (PCP) domain for thioester tethering of intermediates, and a condensation (C) domain for peptide bond formation [1] [4] [10].

Role of dpt Gene Clusters in Lipopeptide Backbone Formation

The dpt cluster spans ~128 kb and includes genes encoding the NRPS subunits, tailoring enzymes (dptI, dptJ), regulators (dptR1, dptR2, dptR3), and resistance elements (dptH). Key modifications embedded in the NRPS assembly include:

  • Epimerization domains (E): Convert L-Asn2, L-Ala8, and L-Ser11 to their D-configured forms [10].
  • Specialized tailoring: dptI encodes a glutamic acid 3-methyltransferase that methylates α-ketoglutarate to form (3S,5R)-3-methyl-glutamic acid (3mGlu12) [1] [4]. dptJ (tryptophan-2,3-dioxygenase) and kyn (kynureninase) catalyze the conversion of Trp13 to kynurenine (Kyn13) [6] [10].
  • Cyclization: The terminal thioesterase (TE) domain of DptD catalyzes macrolactonization between Thr4 and Kyn13, releasing the cyclic depsipeptide [10].

Modular Architecture of Daptomycin Synthetase Complexes

The NRPS comprises 13 modules distributed across three subunits:

  • DptA: Modules 1–3 (incorporates Trp1, D-Asn2, Asp3).
  • DptBC: Modules 4–11 (incorporates Thr4, Gly5, Orn6, Asp7, D-Ala8, Asp9, Gly10, D-Ser11).
  • DptD: Modules 12–13 (incorporates 3mGlu12, Kyn13) + TE domain [4] [10].

Table 1: NRPS Module Organization in Daptomycin Biosynthesis

SubunitModuleDomainsAmino Acid IncorporatedKey Modifications
DptA1CIII-A-PCPL-TrpInitiation with decanoic acid
2C-A-PCP-EL-AsnEpimerization to D-Asn
3C-A-PCPAspNone
DptBC4C-A-PCPThrNone
............
11C-A-PCP-EL-SerEpimerization to D-Ser
DptD12C-A-PCP3mGluMethylation by DptI
13C-A-PCPKynOxidation by DptJ
TEThioesteraseN/ACyclization (Thr4-Kyn13)

Decanoyl Tail Incorporation via Acyl Carrier Protein (ACP) Systems

The N-terminal decanoyl moiety is appended via a dissociated initiation system:

  • Activation: DptE (acyl-CoA ligase) adenylates decanoic acid, forming decanoyl-AMP.
  • Transfer: Decanoyl-AMP is loaded onto the phosphopantetheine arm of DptF (acyl carrier protein).
  • Condensation: The type III condensation domain (CIII) of DptA module 1 couples decanoyl-DptF with Trp1-PCP, initiating peptide assembly [6] [10].DptE exhibits substrate flexibility, accepting fatty acids with C8–C12 chains, generating natural A21978C variants with varying lipid tails. Metabolic engineering of S. roseosporus to overexpress dptEF or supplement cultures with decanoic acid shifts production toward daptomycin [6] [9].

Combinatorial Biosynthesis for Structural Diversification

Domain/Module Swapping Strategies with Homologous LipopeptidesThe structural similarity between daptomycin, calcium-dependent antibiotic (CDA), and A54145 enables hybrid lipopeptide production via NRPS engineering:

  • Module exchanges: Swapping DptBC modules 5–8 with homologous A54145 modules yielded derivatives with Orn6→Asn or Asp9→Asn substitutions. Some hybrids retained antibacterial activity against Staphylococcus aureus [3] [9].
  • Subunit swapping: Replacing dptD with lptD (from A54145 cluster) generated lipopeptides with altered residues at positions 12–13 (e.g., 3mGlu12→Glu, Kyn13→Trp) [3].
  • Lambda Red recombination: Enabled precise replacement of DptBC modules, producing >20 novel lipopeptides. CB-183,315 (with altered residues at positions 6, 7, 13) showed enhanced activity against Clostridium difficile [3] [9].

Table 2: Engineered Lipopeptides via Combinatorial Biosynthesis

Engineering StrategyStructural ModificationBioactivity Outcome
DptBC Module 5 swap (A54145)Orn6 → Asn6Activity similar to daptomycin vs. Gram(+)
DptBC Module 8 swap (A54145)Asp9 → Asn9Reduced activity vs. S. aureus
dptD replacement with lptD3mGlu12→Glu12; Kyn13→Trp13Enhanced activity vs. E. coli imp mutants
dptI deletion + lptD swap3mGlu12→Glu12; Kyn13→Trp13; no methylationVariable activity spectrum

Engineering Noncanonical Amino Acid Incorporation

Precursor-directed biosynthesis and A-domain engineering enable incorporation of non-native residues:

  • Precursor feeding: Supplementing cultures with halogenated tryptophan analogs generated chlorinated/kynurenine-modified daptomycin variants [1] [6].
  • A-domain specificity: Mutating the A-domain substrate-binding pocket (e.g., using structure-guided mutagenesis based on the "nonribosomal code") altered amino acid selectivity. For example, modifying the A domain of module 3 to accept alanine instead of aspartate produced Asp3Ala-daptomycin [7] [10].
  • Kynurenine pathway refactoring: Overexpression of dptJ and deletion of competing genes (orf3242, orf3244) increased Kyn13 supply, boosting daptomycin titers by 30–110% [6].

Properties

Product Name

DAPTOMYCIN

IUPAC Name

3-[[4-amino-2-[[2-(decanoylamino)-3-(1H-indol-3-yl)propanoyl]amino]-4-oxobutanoyl]amino]-4-[[3-[2-(2-aminophenyl)-2-oxoethyl]-24-(3-aminopropyl)-15,21-bis(carboxymethyl)-6-(1-carboxypropan-2-yl)-9-(hydroxymethyl)-18,31-dimethyl-2,5,8,11,14,17,20,23,26,29-decaoxo-1-oxa-4,7,10,13,16,19,22,25,28-nonazacyclohentriacont-30-yl]amino]-4-oxobutanoic acid

Molecular Formula

C72H101N17O26

Molecular Weight

1620.7 g/mol

InChI

InChI=1S/C72H101N17O26/c1-5-6-7-8-9-10-11-22-53(93)81-44(25-38-31-76-42-20-15-13-17-39(38)42)66(108)84-45(27-52(75)92)67(109)86-48(30-59(102)103)68(110)89-61-37(4)115-72(114)49(26-51(91)40-18-12-14-19-41(40)74)87-71(113)60(35(2)24-56(96)97)88-69(111)50(34-90)82-55(95)32-77-63(105)46(28-57(98)99)83-62(104)36(3)79-65(107)47(29-58(100)101)85-64(106)43(21-16-23-73)80-54(94)33-78-70(61)112/h12-15,17-20,31,35-37,43-50,60-61,76,90H,5-11,16,21-30,32-34,73-74H2,1-4H3,(H2,75,92)(H,77,105)(H,78,112)(H,79,107)(H,80,94)(H,81,93)(H,82,95)(H,83,104)(H,84,108)(H,85,106)(H,86,109)(H,87,113)(H,88,111)(H,89,110)(H,96,97)(H,98,99)(H,100,101)(H,102,103)

InChI Key

DOAKLVKFURWEDJ-UHFFFAOYSA-N

SMILES

CCCCCCCCCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC3C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC3=O)CCCN)CC(=O)O)C)CC(=O)O)CO)C(C)CC(=O)O)CC(=O)C4=CC=CC=C4N)C

Canonical SMILES

CCCCCCCCCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC3C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC3=O)CCCN)CC(=O)O)C)CC(=O)O)CO)C(C)CC(=O)O)CC(=O)C4=CC=CC=C4N)C

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